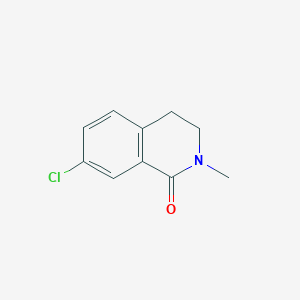

7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a chloro substituent at the 7-position and a methyl group at the 2-position of the heterocyclic core.

Properties

CAS No. |

1403030-29-4 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

7-chloro-2-methyl-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C10H10ClNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3 |

InChI Key |

QWMNJWPHVFKOBD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1=O)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzylamine and chloroacetyl chloride.

Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 2-methylbenzylamine with chloroacetyl chloride under basic conditions.

Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the isoquinoline ring system.

Chlorination: The final step involves the chlorination of the isoquinoline ring to introduce the chlorine atom at the 7-position.

Industrial Production Methods

Industrial production methods for 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

Reduction: Reduction reactions can

Biological Activity

7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinoline family. Its unique structure, characterized by a fused benzene and pyridine ring system with a chlorine atom at the 7-position and a methyl group at the 2-position, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an antitumor, antimicrobial, antiviral, and antifungal agent.

- Molecular Formula : C_10H_10ClN_1O

- Molecular Weight : 195.64 g/mol

- IUPAC Name : 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Biological Activity Overview

Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one scaffolds have been extensively studied for various therapeutic applications. The biological activities of 7-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can be summarized as follows:

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell cycle regulation and apoptosis.

Antimicrobial Properties

The compound has displayed notable antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections.

Antiviral and Antifungal Effects

Preliminary studies indicate that 7-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one may possess antiviral and antifungal properties, making it a candidate for further investigation in the treatment of viral infections and fungal diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the isoquinoline framework can significantly enhance biological activity. For instance, substituents at specific positions on the isoquinoline ring can alter the compound's potency and selectivity towards various biological targets.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | Methoxy group at position 6 | Enhanced solubility |

| 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one | Chlorine at position 5 | Different activity profile |

| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Bromine instead of chlorine | Varying reactivity patterns |

The presence of chlorine and methyl groups in 7-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one enhances its interaction with biological targets compared to other similar compounds.

Case Study 1: Antitumor Activity in Cancer Cell Lines

In vitro studies have shown that 7-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one induces apoptosis in human breast cancer cell lines (MCF-7) by activating caspase pathways. The compound demonstrated an IC50 value of approximately 12 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

The precise mechanism by which 7-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of specific enzymes or receptors involved in disease progression.

- Modulation of signaling pathways associated with cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

Chloro Substituents

- 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246-02-2): This positional isomer has a chloro group at the 6-position. The 7-chloro group in the target compound may enhance steric or electronic interactions at the colchicine binding site of tubulin compared to 6-substituted analogs.

- 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368398-54-2): Chlorination at the 8-position introduces steric hindrance distinct from the 7-position. Computational studies suggest that substituent orientation critically affects conformational biasing and tubulin-binding efficacy .

Methyl Substituents

- 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 371756-25-1): Replacing chlorine with a methyl group reduces electronegativity but increases hydrophobicity. Methyl groups at the 2-position (as in the target compound) may stabilize a "steroid-like" conformation via electrostatic repulsion between adjacent carbonyl groups, as observed in X-ray analyses of sulfamate derivatives .

Fluorinated Analogs

- 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 1365759-12-1): The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects compared to chlorine. Predicted physicochemical properties include a boiling point of 380.5±42.0°C and pKa of 14.12±0.20, suggesting greater volatility and basicity than the chloro analog .

Functional Group Modifications

Benzoyl-Linked Derivatives

- 6-Hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (16f): This derivative exhibits dual antiproliferative (GI50 = 33 nM in NCI 60-cell line assays) and anti-tubulin activity (comparable to combretastatin A-4) . The absence of a benzoyl group in the target compound may reduce tubulin polymerization inhibition but improve selectivity.

Sulfamate Derivatives

- 2-(3,5-Dimethoxybenzoyl)-7-methoxy-6-sulfamoyloxy-3,4-dihydroisoquinolin-1(2H)-one (17f): Sulfamation enhances solubility and bioavailability. The target compound’s methyl group at the 2-position could similarly improve pharmacokinetics without requiring sulfamate modification .

Data Tables

Table 1: Comparative Bioactivity of Selected Dihydroisoquinolinones

Key Findings and Implications

- Substituent Position : Chlorine at the 7-position may optimize steric interactions for tubulin binding compared to 6- or 8-substituted analogs.

- Methyl Group Role : The 2-methyl group in the target compound likely enhances conformational stability, analogous to sulfamate derivatives .

- Synthetic Accessibility : Chiral synthesis methods are well-established for this scaffold, enabling future exploration of enantiopure 7-chloro-2-methyl derivatives .

Q & A

Q. What are the common synthetic routes for 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloroiodopropane can react with dimethylamine in aqueous acetonitrile under catalytic potassium iodide at 60°C to introduce substituents (e.g., methyl groups) to the core structure . Reaction conditions often involve solvents like DMF or ethanol, with NaH as a base for deprotonation steps . Yields may vary (e.g., 36% in ethanol/chloroform systems), and purification employs silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.0 ppm) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]+ ions) .

- X-ray Crystallography : Resolves crystal packing and hydrogen bonding patterns (e.g., monoclinic systems with C–H···π interactions) .

Q. What solvents and reagents are critical for its synthesis?

Methodological Answer: Common solvents include DMF (for high-temperature reactions), ethanol (for extractions), and chloroform (for drying organic layers) . Reagents like NaH (base), dimethylamine (nucleophile), and potassium iodide (catalyst) are frequently used to functionalize the dihydroisoquinolinone core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Optimization strategies include:

- Temperature Control : Higher temperatures (e.g., 60°C) accelerate nucleophilic substitutions but may require reflux setups .

- Catalyst Screening : KI enhances reaction rates in SN2 displacements .

- Purification Adjustments : Gradient elution in silica gel chromatography (e.g., petroleum ether/ethyl acetate ratios) improves separation . Contradictions in yield data (e.g., 36% vs. higher yields in other studies) may arise from solvent polarity or reagent purity .

Q. How do structural modifications (e.g., chloro, methyl groups) influence biological activity?

Methodological Answer:

- Chloro Substituents : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase inhibition in related dihydroisoquinolinones) .

- Methyl Groups : Steric effects may reduce metabolic degradation, as seen in analogs with extended half-lives .

- Activity Validation : Use one-way ANOVA (95% confidence intervals) to compare IC50 values across derivatives .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

Methodological Answer:

- Unit Cell Parameters : Monoclinic systems (e.g., a = 21.350 Å, β = 100.227°) are refined using software like SHELX .

- Hydrogen Bonding Networks : Dashed lines in packing diagrams indicate intermolecular interactions (e.g., O–H···O bonds stabilizing crystal lattices) .

- Thermal Ellipsoids : Assess positional uncertainty of atoms during refinement .

Q. What statistical methods are employed to validate biological data?

Methodological Answer:

- ANOVA : Compares mean activity across compound groups (e.g., Fisher’s LSD test for pairwise comparisons) .

- Dose-Response Curves : IC50/EC50 values are calculated using nonlinear regression (e.g., GraphPad Prism) .

- Fragment Ion Libraries : Tools like Lipid Search (5 ppm mass tolerance) validate MS/MS spectra against >1.5 million reference ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.